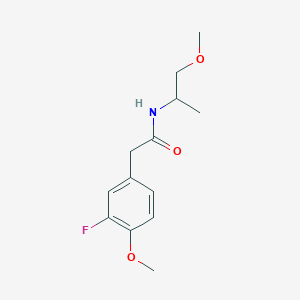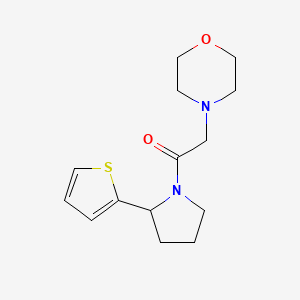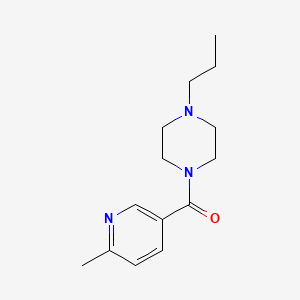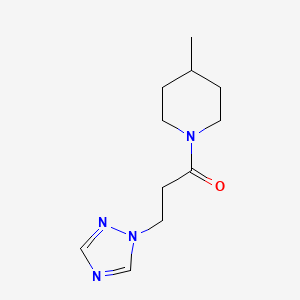
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a cyclopropane-containing molecule that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been used as a tool to study the structure and function of proteins. In material science, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been explored for its potential applications in the development of new materials with unique properties.
Mécanisme D'action
The exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to interact with specific proteins and enzymes, altering their structure and function. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to inhibit the activity of certain enzymes, including histone deacetylases and protein tyrosine phosphatases. These enzymes play important roles in various cellular processes, and their inhibition by N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide may lead to changes in cellular function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to induce cell death and inhibit cell proliferation. In diabetic mice, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorders, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has been found to protect neurons from damage and improve cognitive function. These effects are likely due to the interactions of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide with specific proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is relatively expensive and may not be readily available in large quantities. Additionally, the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide-based drugs for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the exploration of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide's potential applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide and its interactions with specific proteins and enzymes.
Méthodes De Synthèse
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-bromo-2-methylpyrazole. Another method involves the reaction of 2-methylcyclopropanecarboxylic acid with tert-butyl isocyanide, followed by the reaction with 5-tert-butyl-2-methylpyrazole-3-carboxylic acid chloride. These methods have been optimized to yield high purity N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-8-6-9(8)12(17)14-11-7-10(13(2,3)4)15-16(11)5/h7-9H,6H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCZZHWSMQEVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=NN2C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)
![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)

![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)